molecular formula C18H22N2O4S B3731425 4-sec-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide

4-sec-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide

Cat. No. B3731425
M. Wt: 362.4 g/mol
InChI Key: MNESKELLHMSRKD-CPNJWEJPSA-N
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Description

The compound “4-sec-butyl-N’-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide” is an organic compound containing a benzenesulfonohydrazide moiety, a sec-butyl group, and a 2,5-dihydroxyphenyl group . The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of the functional groups present. The benzenesulfonohydrazide moiety would show a planar structure due to the conjugation of the nitrogen lone pairs with the sulfonyl group . The sec-butyl group would add some steric bulk to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the functional groups present. The benzenesulfonohydrazide moiety could potentially undergo reactions typical of hydrazides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar sulfonyl group and the hydroxyl groups could enhance the solubility of the compound in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it is intended to be used as a drug or a catalyst, the mechanism of action would depend on the specific application .

properties

IUPAC Name

4-butan-2-yl-N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-12(2)14-5-8-16(9-6-14)25(23,24)20-19-13(3)17-11-15(21)7-10-18(17)22/h5-12,20-22H,4H2,1-3H3/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNESKELLHMSRKD-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butan-2-yl)-N'-[(1E)-1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-sec-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide
Reactant of Route 2
4-sec-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide
Reactant of Route 3
4-sec-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide
Reactant of Route 4
4-sec-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide
Reactant of Route 5
4-sec-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide
Reactant of Route 6
4-sec-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide

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